Pseudoaspidin
Overview
Description
Pseudoaspidin is a compound that is isolated from the ferns of the class Pterophyta or Filicinae .
Physical And Chemical Properties Analysis
Pseudoaspidin has a molecular weight of 460.52 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Photosynthetic Phosphorylation Inhibition
Pseudoaspidin derivatives, such as desaspidin, have been studied for their effects on photosynthetic phosphorylation. Desaspidin acts as a powerful uncoupler of oxidative phosphorylation and has been used to investigate the subdivision of photosynthetic phosphorylation into distinct types: cyclic and noncyclic photophosphorylation. This research has provided insights into the mechanisms of ATP formation in chloroplasts under illumination (Gromet-Elhanan & Arnon, 1965).
Antifungal Activity
Pseudoaspidinol, a phloroglucinol derivative, has been investigated for its antifungal properties. Researchers synthesized various phloroglucinol derivatives, including pseudoaspidinol, to evaluate their antifungal activities against fungi like Trichophyton rubrum and Trichophyton mentagrophytes. The study highlighted the potential of these compounds as bases for developing antifungal agents (Teng et al., 2018).
Diuretic and Vasorelaxation Effects
While not directly related to pseudoaspidin, studies on Aspidosperma derivatives have examined their diuretic and vasorelaxation effects. This research contributes to the broader understanding of plant-derived compounds' potential in treating cardiovascular diseases and hypertension (Ribeiro et al., 2015).
Uncoupling of Oxidative Phosphorylation
Desaspidin, closely related to pseudoaspidin, has been studied for its ability to uncouple oxidative phosphorylation in rat liver mitochondria. This research adds to the understanding of how certain compounds can impact mitochondrial functions, which is crucial for various biochemical and pharmacological applications (Runeberg, 1962).
properties
IUPAC Name |
1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-7-9-16(26)18-22(30)14(20(28)12(3)24(18)32-5)11-15-21(29)13(4)25(33-6)19(23(15)31)17(27)10-8-2/h28-31H,7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBDWVACJRRBIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoaspidin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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